6-(Piperidin-1-yl)hexanoic acid
Overview
Description
6-(Piperidin-1-yl)hexanoic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by a hexanoic acid moiety attached to a piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with hexanoic acid and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of hexanoic acid with piperidine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is performed using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products Formed:
Oxidation Products: Hexanoic acid derivatives, esters.
Reduction Products: Hexanol derivatives.
Substitution Products: Piperidine derivatives with various substituents.
Scientific Research Applications
6-(Piperidin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the modulation of enzyme activities.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
6-(Piperidin-1-yl)hexanoic acid is similar to other piperidine derivatives, but it has unique structural features that distinguish it from compounds like 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester and 6-(Piperidin-1-yl)pyrimidine-2,4-diamine. These differences in structure can lead to variations in reactivity, biological activity, and applications.
Comparison with Similar Compounds
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
6-(Piperidin-1-yl)pyrimidine-2,4-diamine
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
Properties
IUPAC Name |
6-piperidin-1-ylhexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(14)7-3-1-4-8-12-9-5-2-6-10-12/h1-10H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAHSDPMWUVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902792 | |
Record name | NoName_3347 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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